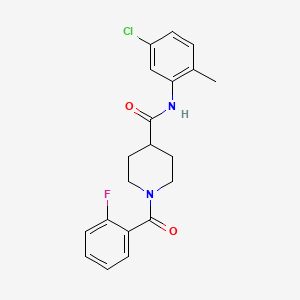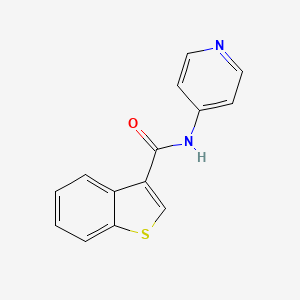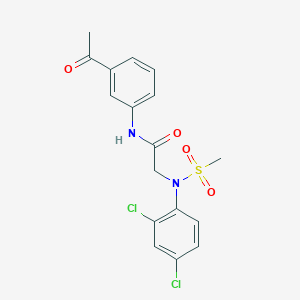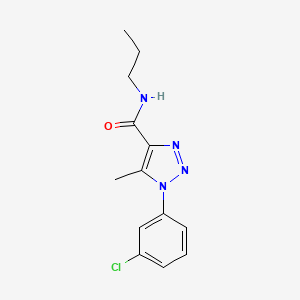![molecular formula C16H15BrClNOS B4681084 N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B4681084.png)
N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide
Vue d'ensemble
Description
N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide is a chemical compound with potential applications in scientific research. It is a thioamide derivative that has been shown to exhibit interesting biological activity. In
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in cell growth and proliferation. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and experimental conditions. However, several studies have reported that this compound can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth and development of fungal and bacterial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a versatile compound for studying different biological systems and processes. In addition, the synthesis of this compound is relatively straightforward and can be optimized to yield high-purity samples.
One limitation of using this compound in lab experiments is its potential toxicity and side effects. Although this compound has been shown to be relatively safe in vitro, further studies are needed to determine its toxicity in vivo and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide. One direction is to further explore its mechanism of action and identify specific targets for its biological activity. Another direction is to study its potential for combination therapy with other anticancer or antifungal agents. Furthermore, future studies could investigate the potential for this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Applications De Recherche Scientifique
N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide has been shown to exhibit interesting biological activity, which makes it a promising compound for scientific research. It has been reported to have antifungal activity against Candida albicans, a common fungal pathogen that can cause infections in humans. In addition, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. Furthermore, this compound has been reported to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-11-2-7-14(8-15(11)17)19-16(20)10-21-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGFEZWKCTITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4681003.png)
![1-[(2-fluorophenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4681008.png)
![methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4681014.png)

![6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4681018.png)
![2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4681022.png)
![4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4681029.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4681042.png)

![5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4681052.png)


![4-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]phenol](/img/structure/B4681089.png)